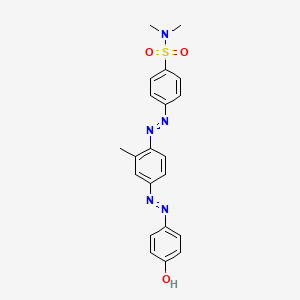
p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide typically involves the following steps:
Diazotization: This process involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as p-hydroxyphenyl, to form the azo compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Biological Staining: It is used as a biological stain for detecting lipids and triglycerides in cells and tissues.
Chemical Sensors: Due to its color-changing properties, it is used in the development of chemical sensors.
Pharmaceutical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide involves its ability to bind to specific molecular targets. The azo group can interact with various biological molecules, leading to changes in their structure and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds include other azo dyes such as Sudan IV and Methyl Orange . Compared to these compounds, p-((4-((p-Hydroxyphenyl)azo)-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide has unique properties such as higher stability and specific binding affinity to certain biological molecules, making it particularly useful in specialized research applications.
Properties
CAS No. |
93805-41-5 |
|---|---|
Molecular Formula |
C21H21N5O3S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H21N5O3S/c1-15-14-18(24-22-16-4-9-19(27)10-5-16)8-13-21(15)25-23-17-6-11-20(12-7-17)30(28,29)26(2)3/h4-14,27H,1-3H3 |
InChI Key |
XCNHNPFUBLPDED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


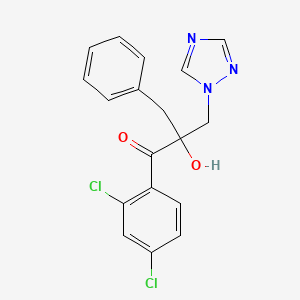
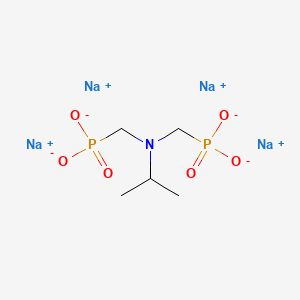
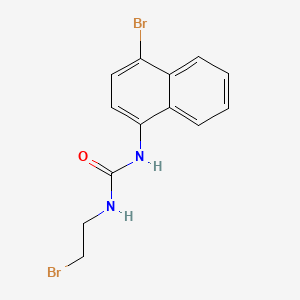
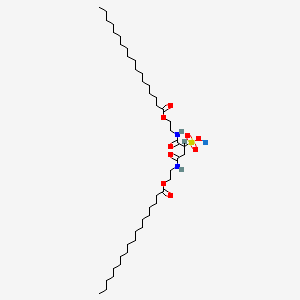
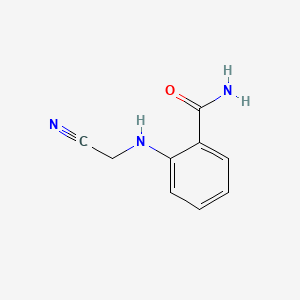
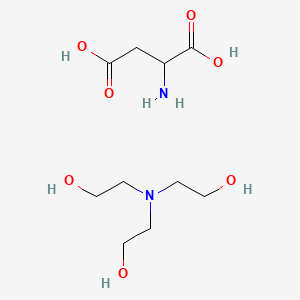
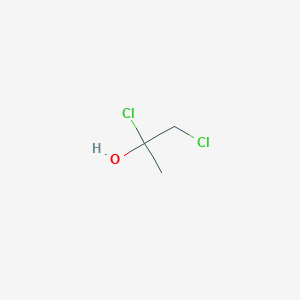
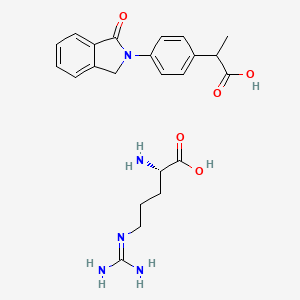
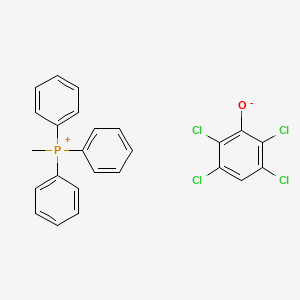
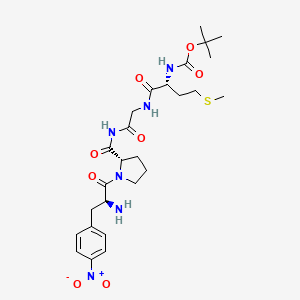
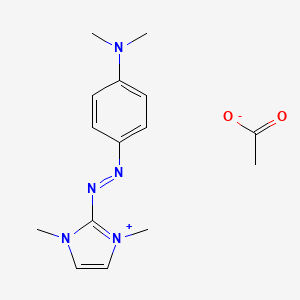
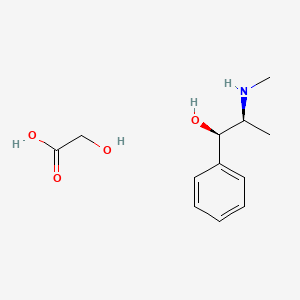
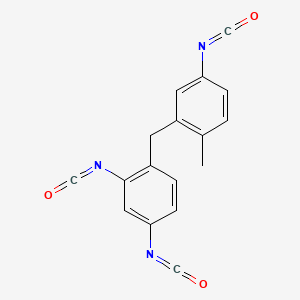
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
